molecular formula C16H15N3OS B5565775 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-1-naphthylacetamide

2-[(1-methyl-1H-imidazol-2-yl)thio]-N-1-naphthylacetamide

Cat. No. B5565775
M. Wt: 297.4 g/mol
InChI Key: DOMNEGVPSIUZGT-UHFFFAOYSA-N
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Description

The compound “2-[(1-methyl-1H-imidazol-2-yl)thio]-N-1-naphthylacetamide” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

The synthesis of imidazole derivatives has been extensively studied . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The alcohols were convertible into the carbonyl compounds via the corresponding quaternary salts .


Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of a positive charge on either of two nitrogen atoms, showing two equivalent tautomeric forms . The empirical formula of a similar compound is C13H13N3O3S with a molecular weight of 291.33 .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a key component to functional molecules that are used in a variety of everyday applications .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The empirical formula of a similar compound is C13H13N3O3S with a molecular weight of 291.33 .

Scientific Research Applications

Synthesis and Antibacterial Activity

Research has explored the synthesis of derivatives related to "2-[(1-methyl-1H-imidazol-2-yl)thio]-N-1-naphthylacetamide" for antibacterial applications. A study by Ramalingam et al. (2019) synthesized several derivatives, including 2-[substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, and tested them for significant antibacterial activity (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Antifungal and Antibacterial Potentials

Another study focused on the synthesis and biological evaluation of imidazole-based 1,4-naphthoquinones, highlighting their development for combating multi-drug resistant (MDR) infections. These derivatives exhibited broad-spectrum antibacterial and antifungal activities, suggesting their potential as promising agents against pathogens (Choudhari et al., 2020).

Antioxidant Activity

A study by Taha (2012) presented the synthesis of new heterocycles derived from 2-acetylnaphthalene, including derivatives with imidazole components, demonstrating promising antioxidant activity. This research indicates the compound's potential in oxidative stress-related applications (Taha, 2012).

DNA Binding and Cytotoxicity

The compound and its derivatives have also been studied for their DNA binding capabilities and cytotoxic effects. Paul et al. (2015) synthesized benzimidazole containing compounds with potential for substantial in vitro cytotoxic effect against various cancer cell lines, showcasing their applicability in cancer research (Paul et al., 2015).

Corrosion Inhibition

Research into the electrochemical behavior of imidazole derivatives, including those related to "2-[(1-methyl-1H-imidazol-2-yl)thio]-N-1-naphthylacetamide," has demonstrated their efficacy as corrosion inhibitors. Cruz et al. (2004) evaluated the corrosion inhibition efficiency of imidazoline and its derivatives in acid media, providing insights into their application in materials science (Cruz, Martinez, Genescà, & García-Ochoa, 2004).

Protective Activities Against DNA Damage

Abdel-Wahab, El-ahl, and Badria (2009) explored the synthesis of new 2-naphthyl ethers and their protective activities against DNA damage induced by the bleomycin-iron complex. This study underscores the potential therapeutic applications of these compounds in protecting DNA integrity (Abdel-Wahab, El-ahl, & Badria, 2009).

Mechanism of Action

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Safety and Hazards

Imidazole derivatives may pose certain safety and hazard risks. For instance, a similar compound has been classified as Eye Dam. 1 according to GHS05, indicating it may cause serious eye damage .

Future Directions

Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . Therefore, the study and development of imidazole derivatives, including “2-[(1-methyl-1H-imidazol-2-yl)thio]-N-1-naphthylacetamide”, have significant potential for future pharmaceutical applications .

properties

IUPAC Name

2-(1-methylimidazol-2-yl)sulfanyl-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-19-10-9-17-16(19)21-11-15(20)18-14-8-4-6-12-5-2-3-7-13(12)14/h2-10H,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMNEGVPSIUZGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide

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